molecular formula C10H12BrNO2 B1403235 3-(4-Bromo-2-methoxy-phenoxy)-azetidine CAS No. 1035219-87-4

3-(4-Bromo-2-methoxy-phenoxy)-azetidine

Cat. No. B1403235
Key on ui cas rn: 1035219-87-4
M. Wt: 258.11 g/mol
InChI Key: FBUALINURMONQA-UHFFFAOYSA-N
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Patent
US08049013B2

Procedure details

Dissolve 3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (2.9 g, 8.10 mmol) in dichloromethane (45 mL) and slowly add trifluoroacetic acid (15 mL). Stir the mixture for one hour and then evaporate. Apply the residue to two 10 g SCX columns with methanol. Wash the columns with methanol, then elute the material using 2N ammonia/methanol. Concentrate to give 2.09 g (88%) of the title compound as a clear oil.
Name
3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=2[O:20][CH3:21])[CH2:9]1)=O)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH:10]2[CH2:11][NH:8][CH2:9]2)=[C:14]([O:20][CH3:21])[CH:15]=1

Inputs

Step One
Name
3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
2.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)Br)OC
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate
WASH
Type
WASH
Details
Wash the columns with methanol
WASH
Type
WASH
Details
elute the material
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(OC2CNC2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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